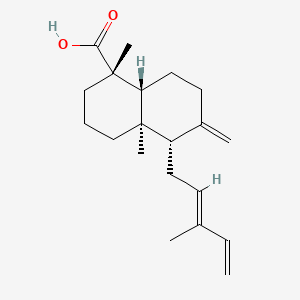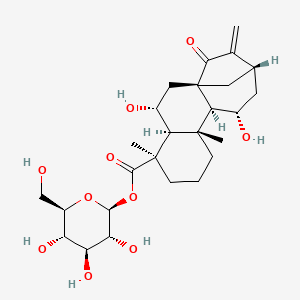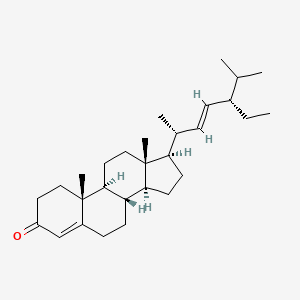![molecular formula C20H20O6 B1152065 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol CAS No. 1432057-64-1](/img/structure/B1152065.png)
4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves innovative approaches, such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes, starting from readily available precursors. For example, Gabriele et al. (2006) describe the synthesis of 2,2-dimethyl-1,3-dioxolane derivatives through oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showcasing the complexity and precision required in synthesizing such compounds (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray diffraction analysis, which provides insights into the stereoselectivity and preferred conformation of these molecules. For instance, the work by Irurre et al. (1992) and Li et al. (2001) on the structure of dimethanol-1,3-dioxolane derivatives highlights the importance of OH⋯Ph interactions and the configuration of OH groups in determining the compound's overall structure (Irurre et al., 1992); (Li et al., 2001).
Chemical Reactions and Properties
Research into the chemical reactions and properties of these compounds often focuses on their potential as intermediates in the synthesis of more complex molecules. For example, the study by Akbaba et al. (2010) on the synthesis of a naturally occurring diol via regioselective O-demethylation illustrates the compound's reactivity and the potential for chemical modifications (Akbaba et al., 2010).
Physical Properties Analysis
The physical properties of compounds like 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol can be inferred from related research, focusing on aspects such as solubility, melting points, and crystalline structure. Such properties are essential for understanding the compound's behavior in different environments and potential applications in materials science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are crucial for comprehending how these compounds can be utilized in chemical syntheses and potential industrial applications. Studies like those by Nikonov et al. (2021) provide valuable information on the compound's reactivity and interactions, offering a foundation for further research and application (Nikonov et al., 2021).
科学的研究の応用
Potential Applications in Lignin Acidolysis and Advanced Oxidation Processes
Lignin Acidolysis : Research on dimeric non-phenolic β-O-4-type lignin model compounds, closely related to the structural motifs of the queried compound, has revealed insights into the acidolysis mechanism of lignin. The presence of a γ-hydroxymethyl group significantly influences the acidolysis route, with the hydride transfer mechanism playing a notable role. This suggests potential applications in lignin valorization and bio-refinery technologies, where understanding lignin breakdown is crucial (Yokoyama, 2015).
Advanced Oxidation Processes (AOPs) : The degradation of acetaminophen by AOPs, involving hydroxylated phenyl groups similar to those in the queried compound, shows that these structures can significantly influence the formation and reactivity of by-products. This highlights a potential application in environmental remediation, where the compound's reactivity could be harnessed to degrade or transform pollutants (Qutob et al., 2022).
Antimicrobial and Antioxidant Properties
Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents, especially those with hydroxyl groups, suggests potential antimicrobial applications. Research on eugenol, a hydroxyphenyl propene, demonstrates significant antibacterial and antifungal activities, which could be relevant for designing new antimicrobial agents based on the structure of the queried compound (Marchese et al., 2017).
Antioxidant Properties : The presence of dihydroxyphenyl structures is often associated with antioxidant properties. Studies on chromones and their derivatives, which share structural features with the queried compound, underscore the importance of hydroxyl groups in radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases (Yadav et al., 2014).
作用機序
Target of Action
Similar compounds such as flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that similar compounds, such as flavonoids, often exert their effects by modulating the activity of their targets, leading to changes in cellular signaling and metabolism .
Biochemical Pathways
Flavonoids, which share structural similarities with this compound, are known to affect multiple biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Similar compounds such as flavonoids are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds such as flavonoids are known to have a wide range of effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .
特性
IUPAC Name |
4-[3-[5-(3,4-dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-20(2)25-18(5-3-4-12-6-8-14(21)16(23)10-12)19(26-20)13-7-9-15(22)17(24)11-13/h6-11,18-19,21-24H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLWVTHJIPAEKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C2=CC(=C(C=C2)O)O)CC#CC3=CC(=C(C=C3)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B1152006.png)